molecular formula C24H29FN4O4S B2556569 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 932996-35-5

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2556569
CAS No.: 932996-35-5
M. Wt: 488.58
InChI Key: RZXCBISMSHROQE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C21H26FN3O4S. It is related to a class of compounds used in pharmacological research .

Scientific Research Applications

Chemical Synthesis and Modification

Research has explored the chemical synthesis and modification of compounds related to N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. The condensation reactions involving aminofluorene derivatives with dibromoalkanes, including compounds structurally similar to the one , have been investigated to produce various N, N'-(2-fluorenyl) derivatives. These studies contribute to the understanding of synthetic pathways and the potential for creating novel compounds with varied therapeutic and chemical properties (Barak, 1968).

Antimicrobial Activity

A significant area of application for compounds structurally related to the query compound is in antimicrobial activity. Synthesis of novel derivatives and their subsequent evaluation against various microbial strains have been documented. For instance, derivatives synthesized for antimicrobial purposes showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds to be developed into new antimicrobial agents (Krishnamurthy et al., 2011).

Antibacterial Agents

The quest for new antibacterial agents has also seen the synthesis of tetracyclic quinolone antibacterials incorporating piperazinyl derivatives, reflecting structural similarities to the query compound. These studies revealed that certain derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antibacterial therapies (Taguchi et al., 1992).

Catalytic Applications

Moreover, the compound's structural components, such as the piperazine and carboxamide groups, have been explored for their catalytic applications. Studies have shown that derivatives of piperazine-2-carboxylic acid, for instance, serve as highly enantioselective Lewis base catalysts for various chemical reactions, demonstrating the compound's potential in synthetic organic chemistry (Wang et al., 2006).

Anticancer Activity

The exploration of novel compounds for anticancer activity includes research on derivatives bearing structural resemblance to the query compound. These studies aim to evaluate their efficacy against cancer cell lines, contributing to the discovery of potential anticancer agents (Rehman et al., 2018).

Mechanism of Action

While the exact mechanism of action for this compound isn’t available, it’s worth noting that similar compounds have been studied for their inhibitory effects on certain types of cellular transporters, such as Equilibrative Nucleoside Transporters (ENTs) .

Future Directions

The study of similar compounds has focused on their potential as inhibitors of cellular transporters, suggesting that this compound could also be of interest in this area of research .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O4S/c1-18-6-8-20(9-7-18)29-17-19(16-23(29)30)24(31)26-10-15-34(32,33)28-13-11-27(12-14-28)22-5-3-2-4-21(22)25/h2-9,19H,10-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXCBISMSHROQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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